molecular formula C11H13NO4 B12925548 (5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate

(5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate

Cat. No.: B12925548
M. Wt: 223.22 g/mol
InChI Key: OLPZUCCFFIHPRS-UHFFFAOYSA-N
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Description

(5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a complex organic compound that features both a cyclohexadienone and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves the reaction of cyclohexadienone derivatives with oxazolidine-3-carboxylate precursors. One common method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and aldehydes . The reaction conditions often require the use of ionic liquids to achieve high yields and facilitate the recovery and reuse of solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at the oxazolidine ring or the cyclohexadienone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadienone derivatives: These compounds share the cyclohexadienone moiety and exhibit similar reactivity.

    Oxazolidine derivatives: Compounds with the oxazolidine ring structure can have comparable chemical properties.

Uniqueness

(5-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is unique due to the combination of both cyclohexadienone and oxazolidine rings in its structure. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these moieties.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(5-oxocyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO4/c13-10-3-1-2-9(6-10)7-16-11(14)12-4-5-15-8-12/h1-3H,4-8H2

InChI Key

OLPZUCCFFIHPRS-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)OCC2=CC=CC(=O)C2

Origin of Product

United States

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